

High-Purity Glutaronitrile: A Promising Electrolyte Component for High-Performance Batteries

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Compound of Interest

Compound Name: **Glutaronitrile**

Cat. No.: **B146979**

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Application Notes and Protocols for Researchers in Battery Technology

High-purity **glutaronitrile** (GLN) is emerging as a critical component in the development of next-generation high-energy and high-power lithium-ion batteries. Its unique properties, including high anodic stability, excellent thermal stability, and favorable physical characteristics, make it a compelling alternative to conventional carbonate-based electrolytes, particularly for high-voltage applications.^{[1][2]} This document provides detailed application notes, experimental protocols, and key performance data for researchers and professionals working on advanced battery technologies.

Physicochemical and Electrochemical Properties

Glutaronitrile (NC-(CH₂)₃-CN) possesses a unique combination of properties that are highly desirable for battery electrolytes. Its high boiling point and flash point contribute to enhanced battery safety compared to volatile carbonate solvents.^[2] Furthermore, its high dielectric constant facilitates the dissolution of lithium salts, while its relatively low viscosity, especially when mixed with co-solvents, promotes ionic mobility.^[1]

One of the most significant advantages of **glutaronitrile** is its wide electrochemical stability window, with an anodic stability of over 6 V versus Li⁺/Li.^{[1][2]} This makes it particularly suitable for use with high-voltage cathode materials, which are essential for increasing the energy density of lithium-ion batteries.^[1] However, the use of pure **glutaronitrile** with graphite

anodes can be challenging due to its inability to form a stable solid-electrolyte interphase (SEI). [2] This limitation is effectively addressed by using it as a co-solvent with additives like ethylene carbonate (EC) and co-salts such as lithium bis(oxalato)borate (LiBOB), which promote the formation of a protective SEI layer on the anode surface.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for **glutaronitrile**-based electrolytes from various studies.

Table 1: Physical Properties of **Glutaronitrile** and its Electrolyte Solutions

Property	Neat Glutaronitrile (GLN)	1 M LiTFSI in GLN	1 M LiTFSI in GLN:EC (1:1 by volume)
Viscosity at 20°C (cP)	5.8[1]	15.8[1]	7.5[1]
Boiling Point (°C)	>280[3]	-	-
Flash Point (°C)	>100[3]	-	-

Table 2: Ionic Conductivity of **Glutaronitrile**-Based Electrolytes

Electrolyte Composition	Conductivity at -20°C (mS/cm)	Conductivity at 20°C (mS/cm)	Conductivity at 80°C (mS/cm)
1 M LiTFSI in GLN	~0.2[1]	1.7[1]	8.0[1]
1 M LiTFSI in GLN:EC (1:1 by volume)	0.6[1]	3.6[1]	12.3[1]
1 M LiTFSI in GLN (another study)	-	2.31[4][5]	-

Table 3: Electrochemical Performance of Li-ion Cells with **Glutaronitrile**-Based Electrolytes

Cell Configuration	Electrolyte	Initial Discharge Capacity	Capacity Retention
MCMB/LiCoO ₂	1 M LiTFSI in GLN:EC (1:1 by volume) + 0.1 M LiBOB	98 mAh/g[1]	74% after 80 cycles[1]
LTO/NMC	1 M LiTFSI in GLN	140 mAh/g at C/5[4][5]	50% after 200 cycles at C/2[4][5]

Experimental Protocols

Protocol 1: Preparation of Glutaronitrile-Based Electrolyte

This protocol describes the preparation of a common **glutaronitrile**-based electrolyte containing ethylene carbonate as a co-solvent and LiTFSI as the lithium salt.

Materials:

- High-purity **glutaronitrile** (GLN), battery grade
- Ethylene carbonate (EC), battery grade
- Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
- Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
- Magnetic stirrer and stir bars
- Volumetric flasks and pipettes

Procedure:

- Transfer all materials and equipment into an argon-filled glovebox.
- To prepare a GLN:EC (1:1 by volume) solvent mixture, measure equal volumes of GLN and EC using a pipette and combine them in a volumetric flask.

- Mix the solvents thoroughly using a magnetic stirrer until a homogeneous solution is obtained.
- To prepare a 1 M LiTFSI electrolyte, calculate the required mass of LiTFSI based on the total volume of the solvent mixture.
- Gradually add the calculated amount of LiTFSI to the solvent mixture while stirring.
- Continue stirring until the LiTFSI is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.[\[1\]](#)
- Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Electrochemical Characterization

This protocol outlines the basic electrochemical characterization of the prepared **glutaronitrile**-based electrolyte.

Materials:

- Prepared **glutaronitrile**-based electrolyte
- Coin cells (e.g., CR2032) and components (casings, spacers, springs)
- Working electrode (e.g., LiCoO₂, NMC)
- Counter and reference electrode (e.g., lithium metal foil)
- Separator (e.g., Celgard)
- Electrochemical workstation (potentiostat/galvanostat)
- Conductivity meter

Procedure:

- Ionic Conductivity Measurement:
 - Use a conductivity meter with a two-platinum-electrode cell.

- Pour the electrolyte into the cell and measure the ionic conductivity at various temperatures. AC impedance spectroscopy can also be used for this measurement.[1]
- Electrochemical Stability Window (Linear Sweep Voltammetry):
 - Assemble a three-electrode cell inside the glovebox with a working electrode (e.g., platinum), a lithium reference electrode, and a lithium counter electrode.
 - Perform a linear sweep voltammetry (LSV) scan from the open-circuit potential to a high potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s) to determine the anodic stability limit.[1]
- Battery Assembly and Cycling:
 - Assemble coin cells inside the glovebox using the desired cathode and anode materials, separated by a microporous separator.
 - Add a few drops of the prepared **glutaronitrile**-based electrolyte to saturate the separator and electrodes.
 - Seal the coin cells using a crimper.
 - Perform galvanostatic charge-discharge cycling using a battery cycler at desired C-rates and voltage ranges to evaluate the cycling performance and coulombic efficiency.

Visualizations

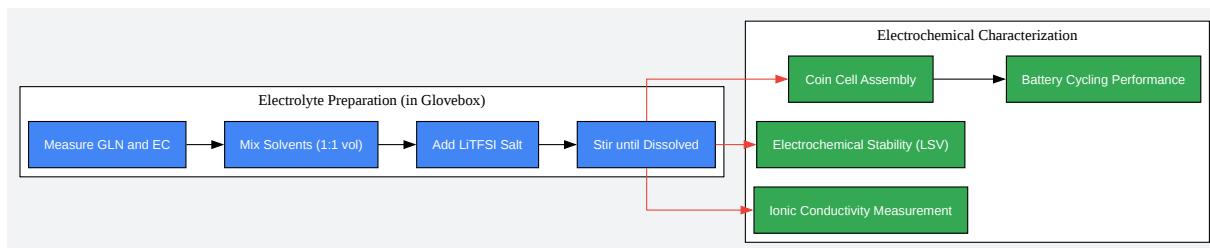
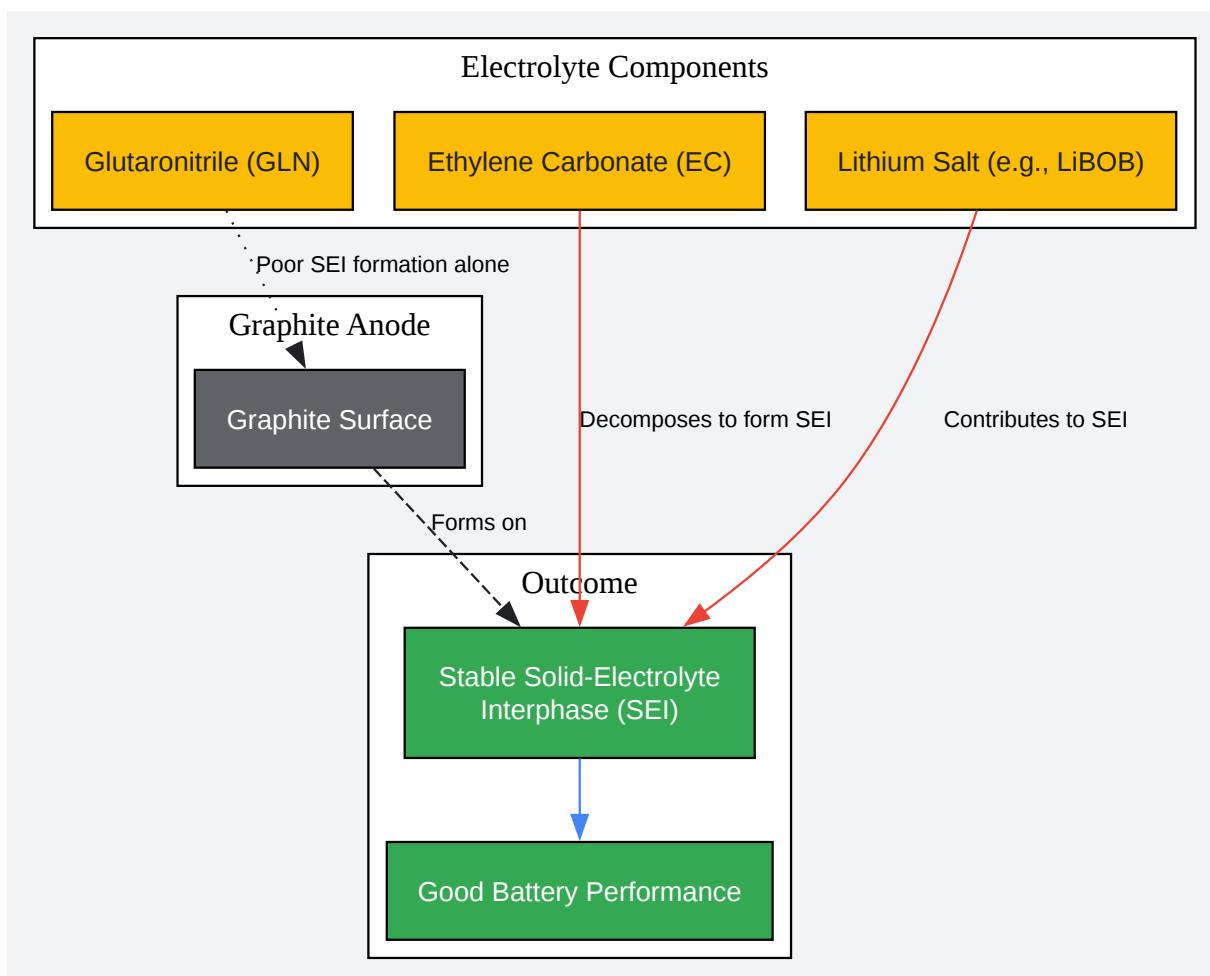
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Fig. 1: Experimental workflow for electrolyte preparation and characterization.



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Fig. 2: Logical relationship for stable SEI formation on a graphite anode.

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